Decyl glucoside
Overview
Description
Decyl glucoside is a mild, non-ionic surfactant widely used in cosmetic formulations, including baby shampoos and products for individuals with sensitive skin. It is derived from natural sources, making it biodegradable and environmentally friendly. This compound is known for its gentle cleansing properties and is often used in natural personal care products .
Mechanism of Action
Target of Action
Decyl glucoside is a non-ionic surfactant that primarily targets the skin and hair . It is used in a wide range of cosmetic formulations, including baby shampoo and products for individuals with sensitive skin . It is known for its excellent foaming and cleaning properties .
Mode of Action
This compound works by reducing the surface tension between the skin and impurities, allowing for easy removal of dirt and oils . It creates a gentle micelle structure that attracts and suspends dirt, oil, and impurities without disrupting the skin’s natural lipid barrier . Unlike harsh sulfate-based cleansers, this compound’s micelles act more like magnets, effectively removing unwanted materials without causing irritation .
Biochemical Pathways
This compound is an alkyl polyglucoside, which means it is a non-ionic surfactant . It hydrates and protects the skin from drying out . When added to a liquid, it lowers the surface tension, making it easier to spread and moisten .
Pharmacokinetics
This compound is a clear golden liquid, viscous, with no odor, and soluble in water with a pH value of 7.0-9.5 (10% actives) . This foaming surfactant is plant-derived, ECOCERT-certified, and preservative-free . It is a non-irritant and naturally derived foaming agent obtained from renewable raw materials such as vegetable oil and starch .
Result of Action
This compound exhibits outstanding foaming behavior with dense and creamy foam bubbles . It prevents skin dryness because of its high foaming power, mildness, and ability to quickly lather and thicken while preserving skin moisture even after repeated application . It also makes a cosmetic composition more skin-friendly .
Action Environment
This compound is considered to be environmentally friendly . It is biodegradable and derived from renewable resources, making it a sustainable choice for eco-conscious consumers . It is often derived from plant-based sources like corn and coconuts . So, it is suitable for vegans and vegetarians .
Biochemical Analysis
Biochemical Properties
Decyl glucoside is known for its excellent foaming and cleaning properties . It works by reducing the surface tension between the skin and impurities, allowing for easy removal of dirt and oils . It is created by reacting glucose with the fatty acids from plants .
Cellular Effects
This compound is widely used in many natural products because it is considered gentle . It is used as an additive or a co-surfactant in skin and hair products . It can also be found in cosmetic products for babies and for patients suffering from sensitive or intolerant skin .
Molecular Mechanism
This compound works by undergoing a process called glycosylation, where it bonds with fatty alcohols from plants . This creates a gentle micelle structure, attracting and suspending dirt, oil, and impurities without disrupting the skin’s natural lipid barrier .
Temporal Effects in Laboratory Settings
It is important to avoid over-cleansing as this can contribute to irritation and dry conditions .
Metabolic Pathways
It is produced by the reaction of glucose from corn starch with the fatty alcohol decanol, which is derived from coconut .
Transport and Distribution
This compound is a surfactant used in various products, suggesting that it is distributed widely in these products
Subcellular Localization
As a surfactant, it is likely to be found wherever it is needed to reduce surface tension and facilitate the removal of dirt and oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl glucoside is synthesized through the reaction of glucose obtained from corn starch with the fatty alcohol decanol, which is derived from coconut . The reaction typically involves the use of an acid catalyst to facilitate the glycosidation process. The reaction conditions include maintaining a temperature range of 100-120°C and a pressure of 1-2 atmospheres to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound involves a multi-step process. Initially, glucose is extracted from corn starch through enzymatic hydrolysis. The glucose is then reacted with decanol in the presence of an acid catalyst. The reaction mixture is subjected to purification processes, including filtration and distillation, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Decyl glucoside primarily undergoes hydrolysis and oxidation reactions. In hydrolysis, the compound breaks down into glucose and decanol under acidic or basic conditions. Oxidation reactions can occur in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized products .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Glucose and decanol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Decyl glucoside has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Coco glucoside
- Lauryl glucoside
- Sucrose cocoate
- Caprylyl/Capryl glucoside
Comparison: Decyl glucoside is unique among these compounds due to its balance of mildness and effective cleansing properties. While coco glucoside and lauryl glucoside are also mild surfactants, this compound is particularly favored for sensitive skin formulations. Sucrose cocoate and caprylyl/capryl glucoside offer similar benefits but may differ in their foaming and emulsifying capabilities .
This compound stands out for its excellent dermatological compatibility and biodegradability, making it a preferred choice in natural and eco-friendly personal care products .
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3/t12-,13-,14+,15-,16?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRSMPFHFNXQRB-IWQYDBTJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893008 | |
Record name | Decyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, 70% Aqueous solution: Clear brown viscous liquid with a mild odor; [BASF MSDS] | |
Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |
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CAS No. |
54549-25-6, 68515-73-1, 141464-42-8 | |
Record name | Decyl D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54549-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decyl D-glucoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054549256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Glucopyranose, oligomeric, decyl octyl glycosides | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Decyl D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30893008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Glucopyranose, oligomers, decyl octyl glycosides | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Decyl D-glucoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucopyranose, oligomeric, C8-16-alkyl glycosides | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.875 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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